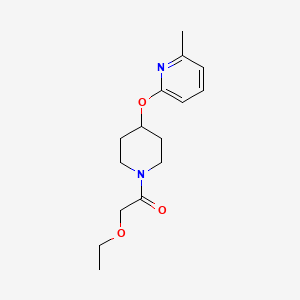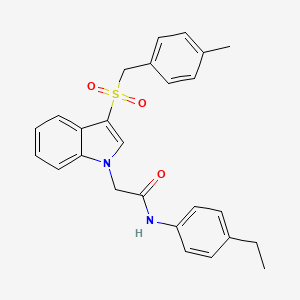
2-(2-Aminopropan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Aminopropan-2-yl)aniline” is a chemical compound with the CAS Number 229326-17-4 . It has a molecular weight of 150.22 and is typically stored at 4°C . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for “this compound” is 2-(1-amino-1-methylethyl)aniline . The InChI code for this compound is 1S/C9H14N2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,10-11H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen
Chemosensors for Aluminum Ions
A study by Shree et al. (2019) designed a chemosensor using 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives. This chemosensor showed high selectivity and sensitivity towards aluminum ions (Al3+) in aqueous solution, detectable at very low concentrations. The study highlights its application for imaging intracellular Al3+ ions in living cells through fluorescence microscopy (Shree et al., 2019).
Electrosynthesis of Organic Compounds
Qian et al. (2020) developed a method for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives using isatins and hydrazides through electrosynthesis. This method showcases the use of 2-(2-Aminopropan-2-yl)aniline derivatives in synthesizing complex organic compounds (Qian et al., 2020).
Directing Group for C-H Bond Amination
Zhao et al. (2017) identified 2-(Pyridin-2-yl) aniline as a new, removable directing group for C-H amination mediated by cupric acetate. This discovery highlights the role of this compound derivatives in organic synthesis, particularly in aminating the β-C(sp2)-H bonds of benzamide derivatives (Zhao et al., 2017).
Emitting Amorphous Molecular Materials
Doi et al. (2003) synthesized a novel class of emitting amorphous molecular materials, including derivatives of this compound. These materials exhibited intense fluorescence emission and were used as emitting materials in organic electroluminescent (EL) devices, displaying a range of multicolor light emissions, including white (Doi et al., 2003).
Radical Arylation Reactions
Jasch et al. (2012) conducted a study on the radical arylation of anilines, which included substituted 2-aminobiphenyls, prepared via simple oxidative conditions. This study demonstrates the application of this compound in radical arylation reactions, contributing to the advancement of synthetic organic chemistry (Jasch et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-aminopropan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKUEYFFYQSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229326-17-4 |
Source


|
| Record name | 2-(2-aminopropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)
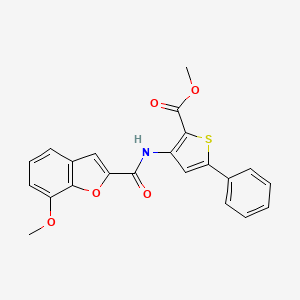
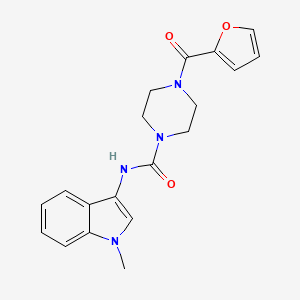
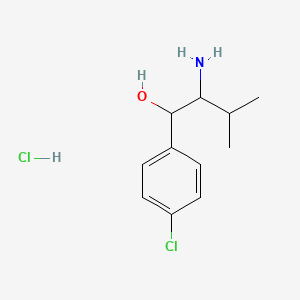
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)
![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)

![4-chloro-6-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2865252.png)

![2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2865254.png)
![4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865256.png)
